Naphthol AS-BI
Overview
Description
Naphthol AS-BI, also known as 7-Bromo-3-hydroxy-2-naphtho-o-anisidine, is a substituted naphthol compound. It is widely used in various scientific and industrial applications due to its unique chemical properties. The compound is often utilized as a substrate in histochemical demonstrations of acid and alkaline phosphatase activities .
Mechanism of Action
Target of Action
Naphthol AS-BI primarily targets β-glucuronidase , an enzyme that plays a crucial role in the metabolism of glucuronides . Glucuronides are substances produced in the body during the process of glucuronidation, an essential part of the detoxification system of the body.
Mode of Action
This compound acts as a substrate for β-glucuronidase . In the presence of this enzyme, this compound undergoes a reaction that results in the production of a bright red effect after staining biological tissues . This property makes it useful in various biological and medical applications, particularly in histochemical staining techniques to visualize the presence and distribution of β-glucuronidase.
Biochemical Pathways
The interaction of this compound with β-glucuronidase can be seen in the context of the broader glucuronidation pathway. This pathway is part of the body’s phase II biotransformation processes, which aim to make substances more water-soluble and thus easier to excrete. When this compound is introduced into this pathway as a substrate for β-glucuronidase, it can help visualize the activity of this enzyme .
Result of Action
The primary result of this compound’s action is the production of a bright red stain in tissues where β-glucuronidase is active . This staining is a result of the interaction between this compound and β-glucuronidase, and it allows for the visualization of the enzyme’s distribution and activity within the tissue .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the staining reaction is dependent on the pH of the environment, with optimal activity observed at a high pH value . Additionally, the temperature can also impact the efficacy of the staining, with lower temperatures generally favoring the reaction .
Biochemical Analysis
Biochemical Properties
Naphthol AS-BI plays a significant role in biochemical reactions, particularly as a substrate for the demonstration of alkaline and acid phosphatases . It interacts with these enzymes, leading to the production of azo-dyes, which can be quantitatively measured .
Cellular Effects
The effects of this compound on cells are primarily related to its role in enzyme activity. By serving as a substrate for alkaline and acid phosphatases, this compound can influence cellular function, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with enzymes. It is used as a substrate in the reactions of alkaline and acid phosphatases, leading to the production of azo-dyes . These reactions can be influenced by various factors, including the concentration of this compound and the presence of other compounds .
Metabolic Pathways
This compound is involved in the metabolic pathways of alkaline and acid phosphatases . It interacts with these enzymes, influencing metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthol AS-BI can be synthesized through several synthetic routes. One common method involves the reaction of 7-bromo-3-hydroxy-2-naphthoic acid with o-anisidine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions using automated systems to ensure consistency and purity. The process includes the purification of the final product through crystallization or other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Naphthol AS-BI undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted naphthol derivatives .
Scientific Research Applications
Naphthol AS-BI has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a substrate in various chemical assays.
Comparison with Similar Compounds
Similar Compounds
Naphthol AS: 3-Hydroxy-N-phenylnaphthalene-2-carboxamide, used in dye production.
Naphthol AS-OL: A similar compound with an aryl substituent on nitrogen, used in azo dye synthesis.
2-Naphthol:
Uniqueness
Naphthol AS-BI is unique due to its specific bromine and anisidine substituents, which confer distinct chemical properties and reactivity. These features make it particularly suitable for use in histochemical staining and enzyme assays, distinguishing it from other naphthol derivatives .
Properties
IUPAC Name |
7-bromo-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-23-17-5-3-2-4-15(17)20-18(22)14-9-12-8-13(19)7-6-11(12)10-16(14)21/h2-10,21H,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEINYQEXWLMCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061637 | |
Record name | 2-Naphthalenecarboxamide, 7-bromo-3-hydroxy-N-(2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1237-75-8 | |
Record name | 7-Bromo-3-hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1237-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AI 3-50089 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001237758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthol AS-BI | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenecarboxamide, 7-bromo-3-hydroxy-N-(2-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenecarboxamide, 7-bromo-3-hydroxy-N-(2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-hydroxy-N-o-hydroxyphenylnaphthalene-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.619 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Naphthol AS-BI | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2TG9VZA3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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